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Compound of Interest

Compound Name: Tetrahydrofurfuryl chloride

CAS No.: 3003-84-7

Cat. No.: B1346647

Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for

Tetrahydrofurfuryl chloride (CAS No: 3003-84-7), a key intermediate in the pharmaceutical

and agrochemical industries.[1] Understanding the spectral characteristics of this molecule is

paramount for quality control, reaction monitoring, and structural confirmation in research and

development settings. This document delves into the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established

scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Overview
Tetrahydrofurfuryl chloride, systematically named 2-(chloromethyl)tetrahydrofuran, is a five-

membered heterocyclic ether with a chloromethyl substituent.[1] Its flexible tetrahydrofuran ring

and the presence of a chiral center introduce complexities in its spectral analysis, which this

guide will unravel. Spectroscopic techniques are indispensable for confirming the molecular

structure and purity of this compound. NMR spectroscopy provides detailed information about

the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and

mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the

elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity within a

molecule. For Tetrahydrofurfuryl chloride, both ¹H and ¹³C NMR are essential for

unambiguous structural assignment.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
Theoretical Framework: ¹H NMR spectroscopy provides information on the chemical

environment of protons, their connectivity through spin-spin coupling, and their relative

numbers through integration. The chemical shift (δ) of a proton is influenced by the electron

density around it; electronegative atoms like oxygen and chlorine deshield nearby protons,

shifting their signals downfield.

Experimental Considerations: The choice of solvent is critical in NMR. Deuterated chloroform

(CDCl₃) is an excellent choice for Tetrahydrofurfuryl chloride due to its ability to dissolve a

wide range of organic compounds and its single, well-characterized residual solvent peak.[2] A

sample concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is typically sufficient for

obtaining a high-quality spectrum.[2]

Data Interpretation and Discussion: The ¹H NMR spectrum of Tetrahydrofurfuryl chloride is

characterized by a series of multiplets arising from the protons on the tetrahydrofuran ring and

the chloromethyl group. The asymmetry introduced by the chloromethyl substituent at the C2

position renders all ring protons diastereotopic and thus chemically non-equivalent, leading to

complex splitting patterns.

Table 1: ¹H NMR Spectroscopic Data for Tetrahydrofurfuryl chloride in CDCl₃
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that

exact chemical shifts and coupling constants can vary slightly based on solvent and

experimental conditions.

The protons on the carbon bearing the oxygen (H5) are shifted furthest downfield due to the

deshielding effect of the ether oxygen. The proton at the chiral center (H2) is also significantly

downfield, influenced by both the ring oxygen and the adjacent chloromethyl group. The

protons of the chloromethyl group (-CH₂Cl) appear as a multiplet due to coupling with the H2

proton. The remaining ring protons (H3 and H4) resonate in the more upfield region, typical for

aliphatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Framework: ¹³C NMR spectroscopy provides a signal for each unique carbon atom

in a molecule. The chemical shift of a carbon is indicative of its hybridization and the

electronegativity of the atoms attached to it. Carbons bonded to electronegative atoms like

oxygen and chlorine are deshielded and appear at higher chemical shifts (downfield).

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Accurately weigh 20-50 mg of Tetrahydrofurfuryl chloride and

dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm

NMR tube.[2] Ensure the sample is fully dissolved to avoid line broadening.
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Instrument Setup: Use a spectrometer with a proton-carbon dual probe. For a standard

spectrum, a frequency of 100-150 MHz for carbon is typical.

Acquisition Parameters:

Set the spectral width to encompass the expected chemical shift range for the molecule

(e.g., 0-100 ppm).

Employ a pulse program with proton decoupling to simplify the spectrum to single lines for

each carbon.

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the carbon

nuclei, ensuring accurate integration if needed (though not standard for ¹³C).

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which will

depend on the sample concentration.

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the

spectrum and reference the solvent peak (CDCl₃) to δ 77.16 ppm.

Data Interpretation and Discussion: The ¹³C NMR spectrum of Tetrahydrofurfuryl chloride
shows five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Tetrahydrofurfuryl chloride
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Approximate chemical shifts based on typical values for similar structures and data from

spectral databases.

The carbon atom at the chiral center (C2) is the most downfield, being attached to both the ring

oxygen and the chloromethyl group. The C5 carbon, also bonded to the ring oxygen, appears

at a relatively high chemical shift. The carbon of the chloromethyl group is deshielded by the

chlorine atom. The remaining two ring carbons, C3 and C4, resonate at higher field, consistent

with their aliphatic nature.

Diagram 1: Molecular Structure and NMR Atom Numbering

Caption: Atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule.

Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an

excellent tool for identifying the types of bonds present.

Experimental Workflow: Liquid Film IR Spectroscopy
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Caption: Workflow for obtaining an IR spectrum of a liquid sample.
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Data Interpretation and Discussion: The IR spectrum of Tetrahydrofurfuryl chloride is

dominated by absorptions corresponding to C-H, C-O, and C-Cl bond vibrations.

Table 3: Key IR Absorption Bands for Tetrahydrofurfuryl chloride
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The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching

vibrations of the CH₂ groups in the molecule. The most diagnostic peak is the strong absorption

around 1080 cm⁻¹, which is indicative of the C-O-C stretching of the ether functional group in

the tetrahydrofuran ring. The presence of the chlorine atom is confirmed by a strong band in

the 800-600 cm⁻¹ region, corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Theoretical Framework: Electron Ionization (EI) mass spectrometry bombards the molecule

with high-energy electrons, causing ionization and subsequent fragmentation.[3][4] The

resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the ions versus their

relative abundance. The molecular ion peak (M⁺) provides the molecular weight of the

compound, and the fragmentation pattern offers valuable structural information.

Data Interpretation and Discussion: The mass spectrum of Tetrahydrofurfuryl chloride shows

a molecular ion peak corresponding to its molecular weight (120.58 g/mol ).[1] Due to the

presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 isotope peak with
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an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance

of the ³⁷Cl isotope.

The fragmentation of Tetrahydrofurfuryl chloride is driven by the presence of the

heteroatoms and the stability of the resulting fragments.

Table 4: Major Fragments in the EI Mass Spectrum of Tetrahydrofurfuryl chloride
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The most abundant fragment is often observed at m/z 71, resulting from the loss of the

chloromethyl radical (•CH₂Cl). This is a favorable fragmentation pathway due to the formation

of a stable oxonium ion. Another significant fragment is seen at m/z 85, corresponding to the

loss of a chlorine radical (•Cl).

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway
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Click to download full resolution via product page

Caption: Simplified fragmentation of Tetrahydrofurfuryl chloride.

Conclusion
The spectroscopic data presented in this guide provide a robust and multi-faceted confirmation

of the structure of Tetrahydrofurfuryl chloride. The ¹H and ¹³C NMR spectra define the

carbon-hydrogen framework, the IR spectrum confirms the presence of the ether and alkyl

chloride functional groups, and the mass spectrum establishes the molecular weight and

characteristic fragmentation pattern. For researchers and professionals in drug development

and chemical synthesis, a thorough understanding of these spectroscopic signatures is crucial

for ensuring the identity, purity, and quality of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1346647?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrahydrofurfuryl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrahydrofurfuryl-chloride
https://www.organomation.com/nmr-sample-preparation-the-complete-guide
https://sdbs.db.aist.go.jp/
https://www.scirp.org/reference/referencespapers?referenceid=991564
https://www.scirp.org/reference/referencespapers?referenceid=991564
https://www.scirp.org/reference/referencespapers?referenceid=991564
https://www.benchchem.com/product/b1346647#spectroscopic-data-for-tetrahydrofurfuryl-chloride-nmr-ir-ms
https://www.benchchem.com/product/b1346647#spectroscopic-data-for-tetrahydrofurfuryl-chloride-nmr-ir-ms
https://www.benchchem.com/product/b1346647#spectroscopic-data-for-tetrahydrofurfuryl-chloride-nmr-ir-ms
https://www.benchchem.com/product/b1346647#spectroscopic-data-for-tetrahydrofurfuryl-chloride-nmr-ir-ms
https://www.benchchem.com/product/b1346647?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

